molecular formula C22H20N4OS B2420172 N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide CAS No. 315679-72-2

N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide

Cat. No. B2420172
M. Wt: 388.49
InChI Key: LTYWOFAXIBUOJK-BUVRLJJBSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated as potential cytotoxic agents .


Synthesis Analysis

A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives was synthesized and evaluated as potential cytotoxic agents . The synthesis of new heterocyclic compounds and elucidation of their structures have attracted growing scholarly attention .


Molecular Structure Analysis

The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .

Scientific Research Applications

Cancer Research

Thieno[2,3-d]pyrimidine derivatives have been explored for their potential in cancer therapy. For example, the design and biological evaluation of isotype-selective small molecule histone deacetylase (HDAC) inhibitors show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These compounds are selective for HDACs 1-3 and 11 at submicromolar concentrations, highlighting their potential in targeted cancer therapy (Zhou et al., 2008).

Antimicrobial and Antifungal Applications

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, a study synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines and evaluated their efficacy against Piricularia oryzae, revealing preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989). Another research focused on novel synthetic methods for trisubstituted thieno[3,2‐d]pyrimidine derivatives, which could potentially offer new antimicrobial agents (Jeon et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds exhibit COX-1/COX-2 inhibition and have been compared with standard drugs for their effectiveness in reducing edema (Abu‐Hashem et al., 2020).

Fluorescence Studies

Thieno[2,3-d]pyrimidine derivatives have also been used in fluorescence studies, particularly in investigating the binding with bovine serum albumin (BSA). This research provides insights into the interactions of these compounds with proteins, which is valuable for understanding their pharmacokinetics and dynamics (Meng et al., 2012).

Future Directions

The newly synthesized compounds appear to be promising substrates for further chemical transformations as well as biological activity evaluations . The pursuit of alternative methods for the synthesis of new compounds has captured considerable interest .

properties

IUPAC Name

N'-[5-(4-benzylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-25(2)15-24-26-14-23-21-20(22(26)27)19(13-28-21)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYWOFAXIBUOJK-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide

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